7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Physicochemical profiling Pre-formulation Solid-state chemistry

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3) is a substituted bicyclic aromatic carboxylic acid with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It belongs to the tetrahydronaphthalene (tetralin) carboxylic acid class, distinguished by a methoxy substituent specifically at the 7-position of the aromatic ring and a carboxylic acid group at the saturated 1-position.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 85858-95-3
Cat. No. B1610639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
CAS85858-95-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2C(=O)O)C=C1
InChIInChI=1S/C12H14O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h5-7,10H,2-4H2,1H3,(H,13,14)
InChIKeyWJNRAOKRAWFGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3): A Positionally Defined Tetralin Carboxylic Acid Building Block for Drug Discovery


7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3) is a substituted bicyclic aromatic carboxylic acid with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It belongs to the tetrahydronaphthalene (tetralin) carboxylic acid class, distinguished by a methoxy substituent specifically at the 7-position of the aromatic ring and a carboxylic acid group at the saturated 1-position. The compound is a racemic mixture and is commercially available as a research chemical with a typical purity of 95% . Its physicochemical properties include a reported melting point of 137.5–138.5 °C, a boiling point of approximately 375 °C at 760 mmHg, a calculated LogP of approximately 2.20, and a topological polar surface area (PSA) of 46.53 Ų . This compound serves primarily as a versatile intermediate in medicinal chemistry, particularly for the construction of complex heterocyclic systems and protease-targeting agents, and has been specifically utilized as a key precursor in the synthesis of the C5a receptor antagonist W-54011 [1][2].

Why 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3) Cannot Be Substituted by Generic Tetralin Analogs


Within the tetralin-1-carboxylic acid family, seemingly minor variations in substitution pattern or functional group identity lead to substantial differences in key properties that directly impact synthetic utility and biological profile. The position of the methoxy group on the aromatic ring (e.g., 5- vs. 6- vs. 7-methoxy) alters the electron density of the ring, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions, as well as the compound's lipophilicity (LogP) and metabolic stability . Replacing the 7-methoxy substituent with a 7-hydroxy group (CAS 216582-77-3) changes the hydrogen-bonding donor/acceptor profile and the compound's pKa, which can drastically alter solubility, formulation properties, and target binding . Moving the carboxylic acid from the 1-position to the 2-position (e.g., CAS 24833-31-6) changes the spatial orientation of the acid handle, affecting both the geometry of derived amide/ester products and, based on class-level evidence, inhibitory potency against enzymes like chymotrypsin, where 1-analogues have been shown to be superior to 2-analogues [1]. These structure-dependent variations mean that generic substitution without verification of the specific 7-methoxy-1-carboxylic acid configuration introduces significant risk of altered reactivity, failed synthetic campaigns, and irreproducible biological results.

Quantitative Evidence Guide: How 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Differentiates from Its Closest Analogs


Physicochemical Differentiation: Elevated Melting Point and LogP Compared to Unsubstituted and Hydroxy Analogs

The 7-methoxy substituent substantially elevates the melting point and lipophilicity of the tetralin-1-carboxylic acid core relative to the unsubstituted parent and the 7-hydroxy analog. 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits a melting point of 137.5–138.5 °C, which is approximately 80 °C higher than the unsubstituted (R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 23357-47-3, mp 56–58 °C) . Its calculated LogP is approximately 2.20, reflecting enhanced lipophilicity versus the 7-hydroxy analog (CAS 216582-77-3, molecular formula C11H12O3, MW 192.21), which lacks the methyl group and is expected to be considerably more hydrophilic . This combination of a higher melting point and moderate LogP can favor crystalline purification, improve solid-state stability during storage, and modulate passive membrane permeability in cell-based assays.

Physicochemical profiling Pre-formulation Solid-state chemistry

Regiochemical Precision: The 7-Methoxy Isomer as a Defined Intermediate for C5a Receptor Antagonist Synthesis

The specific 7-methoxy regiochemistry is an essential structural requirement for the synthesis of clinical candidate W-54011, a potent C5a receptor antagonist. The published synthetic route uses 7-methoxy-1-tetralone as a starting material, which undergoes Wittig reaction, demethylation, enol interconversion, and oxidation to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a key intermediate [1]. The corresponding 5-methoxy (CAS 80858-96-4) and 6-methoxy (CAS 80858-95-3) positional isomers are chemically distinct compounds with their own CAS numbers, and would not produce the correct substitution pattern on the final antagonist pharmacophore. This establishes a direct, documented dependency on the 7-methoxy configuration for a specific drug discovery program, providing a clear reason for procurement specificity over other methoxy isomers.

Medicinal chemistry C5a receptor Inflammation Process chemistry

Carboxylic Acid Position: Class-Level Evidence for Chymotrypsin Inhibition Favors 1-Carboxylic Acid over 2-Carboxylic Acid Analogs

Within the tetralin carboxylic acid class, the position of the carboxylic acid group has a decisive impact on biological activity. In chymotrypsin inhibition assays, esters of tetralin-1-carboxylic acid (such as the clinical candidate FK-448) demonstrated an IC50 of 8 × 10⁻⁷ M (800 nM), representing the strongest activity among condensed ring carboxylic acid esters tested [1]. In contrast, tetralin-2-carboxylate esters inhibited chymotrypsin significantly weaker than their 1-analogues [1]. While this class-level data is established for the parent tetralin system, the 7-methoxy substitution on the 1-carboxylic acid scaffold is expected to modulate potency and selectivity. Procurement of the 1-carboxylic acid regioisomer (target compound) rather than a 2-carboxylic acid regioisomer (e.g., 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, CAS 24833-31-6) is therefore strongly indicated for any program aiming to explore or optimize this inhibitory activity, as starting from the 2-isomer would enter a region of known weaker activity.

Enzyme inhibition Chymotrypsin Serine protease Drug delivery

Synthetic Tractability: Established Multi-Gram Enantioselective Route from Commercial 7-Methoxytetralone

A robust, scalable synthetic route to the (R)-enantiomer of the closely related 1-hydroxy derivative has been developed and published by AstraZeneca process chemists. This two-stage, three-step synthesis proceeds from commercially available 7-methoxytetralone via optimized Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation, delivering the product in multigram quantities [1]. The parent 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be obtained from the same 7-methoxytetralone starting material through simpler hydrolysis routes, as evidenced by its synthesis via LiOH hydrolysis of the corresponding methyl ester in near-quantitative yield (~100%) . This established synthetic accessibility reduces lead time and cost risk compared to less precedented tetralin analogs that lack published scale-up routes from readily available precursors. While other isomers (e.g., 5-methoxy, 6-methoxy) may also be synthetically accessible, the demonstrated connection to the AstraZeneca drug candidate intermediate provides a higher level of process validation for the 7-methoxy derivative.

Process chemistry Enantioselective synthesis Scale-up AstraZeneca

Commercial Availability and GHS Profile: Defined Supply Chain with Documented Hazard Classification

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3) is commercially stocked by multiple suppliers (e.g., AKSci, Fluorochem) with a defined purity specification of 95%, and is available in sizes ranging from 50 mg to 10 g, with transparent pricing . Its Globally Harmonized System (GHS) classification includes H315 (Skin Irritation Category 2) and H335 (Specific Target Organ Toxicity – Single Exposure Category 3), providing clear handling guidance . In contrast, the 7-hydroxy analog (CAS 216582-77-3) is listed with less readily available physicochemical and hazard data across major supplier databases. For procurement officers and lab managers, the availability of a complete supplier dossier—including SDS, certificate of analysis (CoA), and validated storage conditions (store at 2–8 °C)—reduces qualification time and regulatory friction compared to less well-characterized positional isomers or analogs.

Procurement Supply chain Safety GHS compliance

High-Confidence Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85858-95-3)


C5a Receptor Antagonist Medicinal Chemistry Programs

This compound is a documented synthetic intermediate in the preparation of W-54011, a C5a receptor antagonist. Medicinal chemistry teams pursuing C5a-driven inflammatory or autoimmune indications can use this intermediate to replicate literature routes and generate analogs with the correct 7-methoxy pharmacophore orientation. The specific regiochemistry is critical, as substituting the 5-methoxy or 6-methoxy isomer would yield a different final scaffold not validated in the published W-54011 program [1].

Serine Protease (Chymotrypsin) Inhibitor Lead Optimization

Based on class-level evidence that tetralin-1-carboxylic acid esters are potent chymotrypsin inhibitors (IC50 ~800 nM for FK-448), and that 1-analogues are superior to 2-analogues, this compound provides the correct 1-carboxylic acid scaffold for generating screening libraries aimed at chymotrypsin or chymotrypsin-like proteases. The 7-methoxy substituent further offers a vector for modulating potency, selectivity, and ADME properties relative to the unsubstituted parent. Researchers should note that direct IC50 data for the 7-methoxy derivative itself are not yet publicly available, and in-house profiling will be required to quantify the methoxy substituent effect [2].

MTP (Microsomal Triglyceride Transfer Protein) Inhibitor Discovery

The tetrahydro-naphthalene-1-carboxylic acid scaffold has been identified in patent literature as a core structure for MTP inhibitors with concomitant lipid-lowering activity, relevant to atherosclerosis, obesity, and diabetes [3]. The 7-methoxy derivative represents a specific substitution variant within this claimed scaffold. Procurement of this specific isomer allows SAR exploration around the 7-position, which may influence potency, isoform selectivity, or metabolic stability compared to the unsubstituted core or alternative substitution patterns.

Building Block for Enantioselective Synthesis and Chiral Resolution Studies

The racemic nature of this compound, combined with the established enantioselective synthetic methodology developed by AstraZeneca for the 1-hydroxy derivative, makes it a valuable substrate for chiral chromatography method development and asymmetric synthesis research [4]. Procurement of the racemic mixture enables in-house resolution studies or the development of novel catalytic asymmetric transformations on a scaffold with documented pharmaceutical relevance.

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